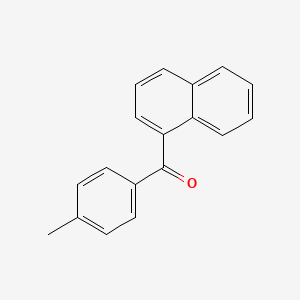
2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane is a heterocyclic compound that contains both silicon and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane typically involves the reaction of benzyl chloride with 2,5,5-trimethyl-1,2-oxasilolane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then heated to promote the formation of the desired oxasilolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the oxasilolane ring into silane derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxasilolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silane derivatives.
Substitution: Functionalized oxasilolanes with various substituents.
Scientific Research Applications
2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane involves its interaction with specific molecular targets. The silicon-oxygen bond in the oxasilolane ring can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-2,5,5-trimethyl-1,2-oxazoline: Similar structure but contains nitrogen instead of silicon.
2-Benzyl-2,5,5-trimethyl-1,2-oxazole: Contains an oxygen-nitrogen heterocycle.
2-Benzyl-2,5,5-trimethyl-1,2-thiazole: Contains a sulfur-nitrogen heterocycle.
Uniqueness
2-Benzyl-2,5,5-trimethyl-1,2-oxasilolane is unique due to the presence of silicon in its ring structure, which imparts distinct chemical properties such as increased stability and reactivity compared to its nitrogen or sulfur analogs. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Properties
CAS No. |
64199-16-2 |
|---|---|
Molecular Formula |
C13H20OSi |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2-benzyl-2,5,5-trimethyloxasilolane |
InChI |
InChI=1S/C13H20OSi/c1-13(2)9-10-15(3,14-13)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
AQFFVODULFHEHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC[Si](O1)(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


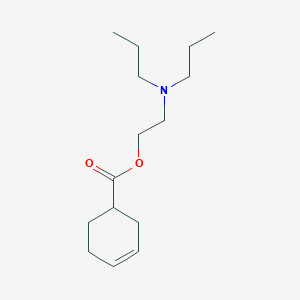

![1-[2-(Trimethoxysilyl)ethyl]bicyclo[2.2.1]heptane-2-thiol](/img/structure/B14510881.png)
![2-{3-[1-(4-Fluorophenyl)ethenyl]phenoxy}-2-methylpropanoic acid](/img/structure/B14510889.png)
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)
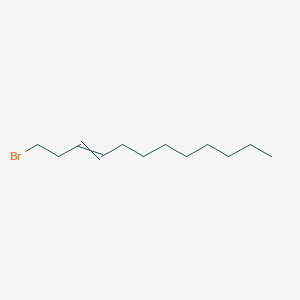
![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

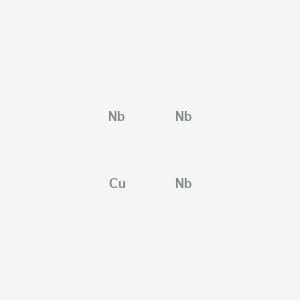
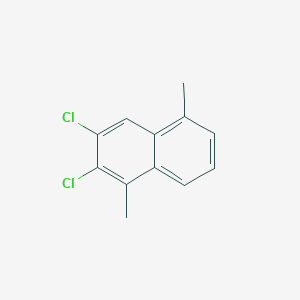
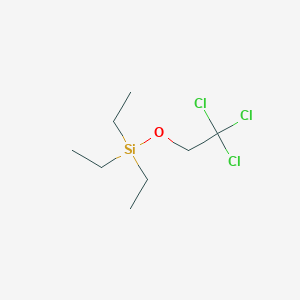
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)

